Quinolin-6-ylmethanethiol

Medicinal Chemistry Bioconjugation Coordination Chemistry

Quinolin-6-ylmethanethiol is an organosulfur building block (C10H9NS, MW 175.25) consisting of a quinoline core functionalized with a methanethiol (-CH₂SH) group at the 6-position. This compound exists within a family of regioisomeric quinolinemethanethiols, including the 2-, 4-, and 8-substituted analogs.

Molecular Formula C10H9NS
Molecular Weight 175.25 g/mol
Cat. No. B13299254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinolin-6-ylmethanethiol
Molecular FormulaC10H9NS
Molecular Weight175.25 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)CS)N=C1
InChIInChI=1S/C10H9NS/c12-7-8-3-4-10-9(6-8)2-1-5-11-10/h1-6,12H,7H2
InChIKeyOPVQDPTUGYIEPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinolin-6-ylmethanethiol (CAS 103262-49-3): Physicochemical and Regiochemical Procurement Profile


Quinolin-6-ylmethanethiol is an organosulfur building block (C10H9NS, MW 175.25) consisting of a quinoline core functionalized with a methanethiol (-CH₂SH) group at the 6-position . This compound exists within a family of regioisomeric quinolinemethanethiols, including the 2-, 4-, and 8-substituted analogs. Its value proposition for scientific procurement hinges on a quantifiably distinct acidity profile: the predicted pKa of the thiol group is 9.01, which is substantially different from the 2-isomer (pKa 9.76) and the 4-isomer (pKa 8.25) [1]. This positional dependence of thiol acidity is the primary, verifiable differentiator that dictates the compound's reactivity, nucleophilicity, and potential for metal coordination under specific pH conditions, making simplistic substitution by a different isomer non-viable for precision applications.

Regiochemical differentiation: Thiol pKa shifts ~1.5 units between 2-, 4-, and 6-positions, enabling pH-selective reactivity control.
Non-chelating geometry: 1,7-disposition prevents N,S-chelation, enforcing monodentate or bridging thiolate coordination modes.
Tunable nucleophile: Intermediate acidity balances thiolate availability and oxidative stability for bioconjugation and linker chemistry.

The Risk of Isomeric Substitution: Why Quinolin-6-ylmethanethiol Cannot Be Replaced by Its 2-, 4-, or 8-Analogs


The position of the methanethiol substituent on the quinoline ring fundamentally alters its electronic properties, which in turn governs its reactivity and interaction with biological or chemical targets. Evidence shows that the thiol pKa varies by over 1.5 log units across the 2-, 4-, and 6-isomers [1]. This variance means that at a given pH, the degree of thiolate anion formation—and thus the compound's nucleophilicity and metal-binding capacity—differs dramatically. A generic procurement strategy that treats all quinolinemethanethiols as interchangeable would introduce uncontrolled variables in pH-sensitive applications such as targeted bioconjugation, coordination polymer synthesis, or prodrug design, where precise protonation states are critical.

Target
6-isomer: pKa ~9.0; non-chelating; intermediate thiol reactivity
May Not Substitute
2-isomer: pKa shift (+0.75) reduces thiolate fraction at pH 7.4; chelating N,S-mode alters complex stoichiometry.
4-isomer: Lower pKa (8.25) increases acidity, potentially accelerating unwanted disulfide formation.
8-isomer: Unknown chelation geometry and acidity; insufficient comparative data for informed selection.

Quantitative Head-to-Head Evidence for Selecting Quinolin-6-ylmethanethiol


Thiol Acidity: pKa Differentiation from 2-Quinolinemethanethiol

The predicted acid dissociation constant (pKa) of the thiol group in Quinolin-6-ylmethanethiol is 9.01, which is 0.75 log units lower than that of its 2-substituted analog, 2-Quinolinemethanethiol, whose predicted pKa is 9.76 [1]. This significant difference in acidity directly impacts the thiol-thiolate equilibrium at physiological pH, predicting a higher concentration of the reactive thiolate anion for the 6-isomer.

pKa vs 2-isomer
Class-level inference
pKa 9.01 (6-isomer) vs 9.76 (2-isomer)
Supports higher thiolate fraction at physiological pH in models
Predicted values; experimental verification recommended
Medicinal Chemistry Bioconjugation Coordination Chemistry

Thiol Acidity: pKa Differentiation from 4-Quinolinemethanethiol

In contrast to the 4-substituted analog, Quinolin-6-ylmethanethiol is significantly less acidic. The predicted pKa for the 4-isomer is 8.25, making the 6-isomer's thiol group 0.76 log units less acidic . This positions the 6-isomer as an intermediately reactive species between the highly acidic 4-isomer and the weakly acidic 2-isomer, offering a tunable alternative.

pKa vs 4-isomer
Class-level inference
pKa 9.01 (6-isomer) vs 8.25 (4-isomer)
Lower acidity may reduce oxidative dimerization risk in storage
Computational prediction; context-dependent behavior
Medicinal Chemistry Bioconjugation Coordination Chemistry

Chelation Geometry: Non-Chelating 6-Position vs. Chelating 2-Position Analogs

Quinolin-6-ylmethanethiol is structurally incapable of forming a stable N,S-chelate with a single metal ion due to the 1,7-distance between the endocyclic nitrogen and the exocyclic sulfur. In contrast, 2-Quinolinemethanethiol is well-documented to act as an N,S-chelating ligand, forming a five-membered ring upon metal coordination [1]. This fundamental geometric difference dictates the resulting coordination polymer architecture and metal complex stoichiometry.

Chelation geometry
Class-level inference
Monodentate (6-isomer) vs N,S-chelating (2-isomer)
Enables non-chelating coordination polymers and MOF design
Structural inference; validate with XRD or EXAFS
Coordination Chemistry Catalysis Surface Science

Validated Application Scenarios for Quinolin-6-ylmethanethiol Based on Differential Evidence


pH-Controlled Bioconjugation at Physiological Conditions

The distinct pKa of 9.01 for the 6-isomer, compared to 9.76 for the 2-isomer [1], means that at pH 7.4, the 6-isomer will have a significantly higher fraction (~2.5%) of nucleophilic thiolate compared to the 2-isomer (~0.5%), based on the Henderson-Hasselbalch equation. This makes it the superior choice for maleimide or iodoacetamide-based protein labeling or antibody-drug conjugate (ADC) linker chemistry where reaction efficiency is directly proportional to thiolate concentration under non-denaturing, near-physiological conditions.

Synthesis of Monodentate Thiolate Metal-Organic Frameworks (MOFs)

Unlike the 2-substituted isomer which acts as a chelator , the 6-isomer's spatial geometry prevents it from binding a single metal center with both N and S. This forces a monodentate or bridging-only coordination mode. This is a critical procurement parameter for synthesizing open-metal-site MOFs for catalysis, where chelation would block the active site, or for constructing 2D coordination polymers where a rigid, non-chelating linker with a quinoline backbone is desired.

Tunable Prodrug Activation with Reduced Spontaneous Oxidation

Positioned between the more acidic 4-isomer (pKa 8.25) and the less acidic 2-isomer, the 6-isomer's pKa [1] offers a balanced midpoint for thiol reactivity. The lower acidity compared to the 4-isomer translates to a lower fraction of highly oxidation-prone thiolate anion in mildly acidic compartments like the tumor microenvironment (pH ~6.5-6.8) or intracellular endosomes. This property can be leveraged to design quinoline-based prodrugs where the active thiol is released with a controlled pharmacokinetic profile, minimizing premature disulfide formation in circulation.

Application
Selection Property
Validation Focus
pH-controlled bioconjugation studies
Thiol acidity profile under physiological pH
Thiolate fraction vs pH prediction validation
Monodentate thiolate coordination chemistry
Non-chelating 1,7-geometry
Coordination mode confirmation (XRD/EXAFS)
Linker activation under mildly acidic conditions
Intermediate thiol acidity
Stability against premature oxidation in acidic models
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